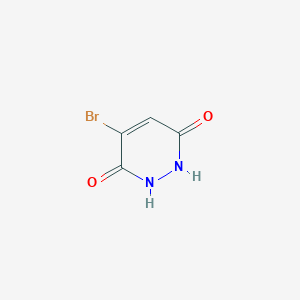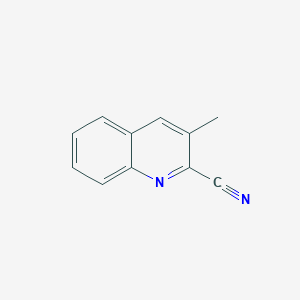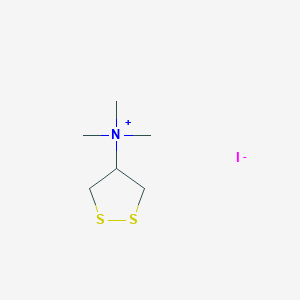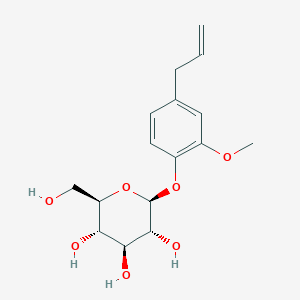
7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
Descripción general
Descripción
7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one, also known as 4-hydroxy-7-methoxycoumarin, is a naturally occurring compound found in many plant species. It is a member of the coumarin family, which is a group of compounds that are known to have a wide range of biological activities. This compound has been studied extensively in recent years due to its potential applications in medical and pharmaceutical research.
Aplicaciones Científicas De Investigación
Synthesis of Coumarin Derivatives
Coumarins, including 7-hydroxy-2,2-dimethylchroman-4-one, are valuable in synthesizing a wide range of biologically active compounds. Researchers have developed various methods to synthesize coumarin derivatives, which are then tested for different biological properties such as anti-HIV, anticancer, antimicrobial, and anti-inflammatory activities .
Antifungal Applications
The compound’s derivatives have shown potential in antifungal applications. Studies have identified certain 2,2-dimethylchromene derivatives that exhibit significant antifungal activity, indicating the importance of the chromene skeleton in enhancing potency .
Biological Activity Studies
Chroman-4-one derivatives are extensively studied for their biological activities. They have been found to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties .
Material Science
In material science, 7-hydroxy-4-methyl coumarin, a related compound, has been used to enhance the mechanical, optical, and antioxidant properties of polyvinyl alcohol/oxidized maize starch blend films. This application demonstrates the versatility of coumarin derivatives in improving material properties .
Green Chemistry
The synthesis of coumarin derivatives, including 7-hydroxy-2,2-dimethylchroman-4-one, aligns with the principles of green chemistry. Methods have been developed using green solvents and catalysts, contributing to more sustainable chemical processes .
Drug Design and Development
The chroman-4-one framework serves as a significant building block in medicinal chemistry. It is used in the design and synthesis of novel lead compounds, with a focus on developing cost-effective methods to produce new analogs that can lead to breakthroughs in drug discovery .
Propiedades
IUPAC Name |
7-hydroxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEWNYMTGPOCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344978 | |
| Record name | 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one | |
CAS RN |
17771-33-4 | |
| Record name | 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 7-Hydroxy-2,2-dimethylchroman-4-one a useful starting material for the synthesis of benzodipyrandiones?
A1: 7-Hydroxy-2,2-dimethylchroman-4-one possesses structural features that make it a suitable precursor for synthesizing benzodipyrandiones. Specifically, the presence of the 7-hydroxy group allows for further chemical modifications. Researchers successfully utilized this compound to synthesize 7,8-Dihydro-8,8-dimethylbenzo[1,2-b:5,4-b′]dipyran-2,6-dione, a linear dihydrobenzodipyrandione found in dill [].
Q2: Can you elaborate on the specific reactions involving 7-Hydroxy-2,2-dimethylchroman-4-one in benzodipyrandione synthesis?
A2: One study successfully employed 7-Hydroxy-2,2-dimethylchroman-4-one as a starting material for synthesizing graveolone, a naturally occurring benzodipyran []. While the specific reaction details weren't provided in the abstract, it highlights the compound's versatility in synthesizing various benzodipyrans. Furthermore, researchers explored the bromination of 7-Hydroxy-2,2-dimethylchroman-4-one. They discovered that using N-bromosuccinimide leads to the 8-bromo derivative, while bromine in chloroform yields the 6-bromo derivative. Interestingly, only the 6-bromo derivative successfully underwent Pechmann condensation with malic acid [], highlighting the impact of substituent position on reactivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














